molecular formula C12H12BrNO3S B12120400 6-Bromo-2-naphthyl (dimethylamino)sulfonate

6-Bromo-2-naphthyl (dimethylamino)sulfonate

Cat. No.: B12120400
M. Wt: 330.20 g/mol
InChI Key: GLSYKPVWGOYTJA-UHFFFAOYSA-N
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Description

6-Bromo-2-naphthyl (dimethylamino)sulfonate is an organic compound that features a brominated naphthalene ring substituted with a dimethylamino group and a sulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-naphthyl (dimethylamino)sulfonate typically involves the bromination of 2-naphthol followed by sulfonation and subsequent esterification with dimethylamine. Here is a general synthetic route:

    Bromination: 2-Naphthol is treated with bromine in the presence of a suitable solvent like acetic acid to yield 6-bromo-2-naphthol.

    Sulfonation: The brominated product is then reacted with chlorosulfonic acid to introduce the sulfonic acid group, forming 6-bromo-2-naphthylsulfonic acid.

    Esterification: Finally, the sulfonic acid is esterified with dimethylamine to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-naphthyl (dimethylamino)sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The naphthalene ring can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The sulfonate ester can be hydrolyzed to yield the corresponding sulfonic acid and dimethylamine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as 6-azido-2-naphthyl (dimethylamino)sulfonate.

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the naphthalene ring.

    Hydrolysis: 6-Bromo-2-naphthylsulfonic acid and dimethylamine.

Scientific Research Applications

Chemistry

In organic synthesis, 6-Bromo-2-naphthyl (dimethylamino)sulfonate serves as a versatile intermediate for the preparation of more complex molecules. Its bromine atom allows for further functionalization through substitution reactions.

Biology

This compound can be used in the development of fluorescent probes and dyes due to its aromatic structure and potential for conjugation with other molecules.

Medicine

Research into its potential as a pharmacophore for drug development is ongoing. Its structural features may be exploited to design molecules with specific biological activities.

Industry

In materials science, it can be used in the synthesis of polymers and other materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which 6-Bromo-2-naphthyl (dimethylamino)sulfonate exerts its effects depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through nucleophilic substitution, oxidation, or reduction. In biological systems, its mechanism would involve interactions with specific molecular targets, potentially affecting pathways related to its structural features.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-naphthol: Lacks the sulfonate ester and dimethylamino group, making it less versatile in certain reactions.

    2-Naphthyl (dimethylamino)sulfonate: Lacks the bromine atom, reducing its reactivity in substitution reactions.

    6-Bromo-2-naphthylsulfonic acid: Lacks the esterification with dimethylamine, affecting its solubility and reactivity.

Uniqueness

6-Bromo-2-naphthyl (dimethylamino)sulfonate is unique due to the combination of its bromine atom, sulfonate ester, and dimethylamino group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C12H12BrNO3S

Molecular Weight

330.20 g/mol

IUPAC Name

(6-bromonaphthalen-2-yl) N,N-dimethylsulfamate

InChI

InChI=1S/C12H12BrNO3S/c1-14(2)18(15,16)17-12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8H,1-2H3

InChI Key

GLSYKPVWGOYTJA-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC2=C(C=C1)C=C(C=C2)Br

Origin of Product

United States

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